molecular formula C21H18ClN5O B5964033 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

Cat. No.: B5964033
M. Wt: 391.9 g/mol
InChI Key: WEALMQHRMWUZMN-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidin-4(1H)-one core substituted at position 2 with an amino group linked to a 6-chloro-4-phenylquinazolin-2-yl moiety and at position 6 with a propyl chain. The quinazoline moiety, a bicyclic aromatic system, is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The chloro and phenyl substituents on the quinazoline may enhance lipophilicity and π-π stacking interactions, while the propyl group at position 6 of the pyrimidinone could influence metabolic stability and solubility.

Properties

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O/c1-2-6-15-12-18(28)25-20(23-15)27-21-24-17-10-9-14(22)11-16(17)19(26-21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALMQHRMWUZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to form the quinazoline ring.

    Chlorination: The quinazoline ring is chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 6-position.

    Amination: The chlorinated quinazoline is then reacted with an appropriate amine to introduce the amino group at the 2-position.

    Formation of the Pyrimidinone Ring: The final step involves the reaction of the aminated quinazoline with a suitable pyrimidinone precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups.

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved

Comparison with Similar Compounds

Quinazoline vs. Simpler Aromatic Systems

  • Target Compound vs. The chloro substituent may enhance halogen bonding with biological targets, while the fluorine in the analog improves electronegativity and metabolic stability.
  • Target Compound vs. MHY2251 : MHY2251’s partially saturated dihydroquinazoline core increases conformational flexibility, whereas the fully aromatic quinazoline in the target compound may enhance rigidity and binding specificity .

Substituent Effects on Activity

  • Thioether vs. Amino Linkage: Compound 5b () features a thioether linkage, which may reduce oxidative metabolism compared to the amino linker in the target compound. The dihydroxy groups in 5b improve hydrophilicity, whereas the chloro and phenyl groups in the target compound likely increase lipophilicity .
  • Propyl Chain Position : The 6-propyl substituent is conserved across multiple analogs (e.g., 5b, MHY2251), suggesting its role in modulating solubility and steric effects .

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